
Chrysomycin A
Übersicht
Beschreibung
Chrysomycin A is a rare C-aryl glycoside antibiotic derived from marine microorganisms, specifically from the genus Streptomyces . It was first discovered over 60 years ago and has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug-resistant tuberculosis (MDR-TB) . This compound is known for its high safety profile for skin applications and its superior therapeutic effects compared to some clinical drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chrysomycin A can be synthesized through a 10-step scalable synthesis process. This process involves two sequential C-H functionalization steps and a late-stage C-glycosylation . The synthetic sequence has been optimized to facilitate the production of this compound and its analogues.
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species. Optimization of fermentation conditions, such as the concentration of glucose, corn starch, and soybean meal, can significantly enhance the yield . Mechanochemical preparation methods have also been developed to improve the solubility and oral bioavailability of this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Chrysomycin A unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist bekannt, dass es die DNA-Synthese in Bakterien hemmt und das Wachstum transplantierbarer Tumoren bei Mäusen unterdrückt .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind Boronsäureester, Bromide und wässrige Natriumhydroxid . Die Reaktionsbedingungen beinhalten häufig Kreuzkupplungsreaktionen und Hydrolyse.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind seine Derivate, wie z. B. Polycarcin V und Gilvocarcin V, die eine überlegene Potenz gegen MDR-TB gezeigt haben .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Mechanism of Action
Chr-A has been identified as a promising chemotherapeutic agent, particularly in the treatment of glioblastoma. It reshapes cellular metabolism and increases oxidative stress, which inhibits tumor growth. Studies have shown that Chr-A suppresses orthotopic glioblastoma (GBM) tumor growth in vivo and alters metabolic pathways associated with glucose and glutamate accumulation, thereby reducing tumor progression .
Cellular Effects
Research indicates that Chr-A effectively inhibits the proliferation, migration, and invasion of glioblastoma cells (U251 and U87-MG). It operates through the Akt/GSK-3β/β-Catenin signaling pathway, leading to decreased cell viability and increased cytotoxicity . Additionally, Chr-A has been shown to induce apoptosis in KRAS-mutant lung adenocarcinoma cells by targeting topoisomerase II (Topo II), a critical enzyme for DNA replication and repair .
Antimicrobial Activity
Bacterial Infections
Chr-A demonstrates potent antibacterial activity against Staphylococcus aureus, including multidrug-resistant strains. It acts as a multitarget agent, binding to enzymes involved in cell wall biosynthesis, such as GlmU and DapD, thereby disrupting bacterial growth and biofilm formation . This mechanism is particularly relevant given the increasing prevalence of antibiotic-resistant infections.
Efficacy Against Biofilms
The compound has shown remarkable efficacy in eradicating S. aureus biofilms both in vitro and in vivo. Its ability to disrupt established biofilms makes it a valuable candidate for treating persistent infections that are often resistant to conventional antibiotics .
Research Developments
Synthesis of Derivatives
Recent studies have focused on synthesizing derivatives of Chr-A to enhance its therapeutic properties. A scalable synthesis process has been developed, leading to compounds that exhibit improved activity against multi-drug-resistant tuberculosis (MDR-TB) . These advancements highlight the potential for developing new antibiotics based on the Chr-A scaffold.
Comprehensive Data Table
Wirkmechanismus
Chrysomycin A exerts its effects by inhibiting DNA synthesis in bacteria and promoting DNA cross-linking with histone 3 and GRP78 when photoactivated by near-UV light . This mechanism is similar to that of gilvocarcin V, another C-aryl glycoside. The compound’s ability to inhibit topoisomerase II is crucial for its antibacterial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Gilvocarcin V: Structurally similar to chrysomycin A and shares a similar mechanism of action.
Polycarcin V: Another derivative with superior potency against MDR-TB.
Toromycin: Contains the same chromophores as this compound and gilvocarcin V.
Uniqueness: this compound is unique due to its potent activity against both MRSA and MDR-TB, its high safety profile for skin applications, and its ability to inhibit DNA synthesis and promote DNA cross-linking . These properties make it a valuable compound for developing new antibiotics and anticancer agents.
Biologische Aktivität
Chrysomycin A (Chr-A) is a glycoside compound derived from Streptomyces species, first identified in 1955. It has gained attention for its diverse biological activities, particularly its anti-tumor, anti-tuberculosis, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and notable research findings.
This compound exhibits its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Chr-A has been shown to significantly inhibit the proliferation of glioblastoma cells (U251 and U87-MG). It disrupts the cell cycle and promotes apoptosis via the Akt/GSK-3β signaling pathway. Research indicates that treatment with Chr-A leads to increased caspase 3/7 activity, which is critical for the apoptotic process .
- Induction of Apoptosis : Flow cytometry studies demonstrate that Chr-A increases the apoptotic ratio in glioblastoma cells. The compound alters the expression levels of apoptosis-related proteins, notably increasing Bax and decreasing Bcl-2, thus triggering a caspase cascade that leads to cell death .
- Anti-Migratory Effects : Chr-A not only inhibits cell proliferation but also reduces migration and invasion capabilities in glioblastoma cells. This is evidenced by Transwell assays showing a significant decrease in cell migration following treatment with varying concentrations of Chr-A .
- Antimicrobial Activity : In addition to its anti-cancer properties, Chr-A demonstrates potent antimicrobial effects, particularly against Mycobacterium tuberculosis. It has been reported to have a minimum inhibitory concentration (MIC) comparable to rifampicin, making it effective against both planktonic and intracellular strains of tuberculosis .
Efficacy Against Glioblastoma
Recent studies have highlighted the potential of this compound as a therapeutic agent against glioblastoma:
- In Vivo Studies : In xenograft models using hairless mice implanted with U87 glioma cells, Chr-A treatment resulted in significant tumor regression. The study identified key signaling pathways involved in its anti-tumor effects, including apoptosis and the PI3K-Akt pathway .
- Cell Viability Assays : EdU incorporation assays confirmed that Chr-A effectively inhibits DNA synthesis in glioblastoma cells, further supporting its role as a potent anti-cancer agent .
Comparative Efficacy
The following table summarizes the biological activities and efficacy of this compound against various pathogens and cancer cell lines:
Activity | Target Organism/Cell Line | Efficacy | Mechanism |
---|---|---|---|
Anti-Glioblastoma | U251, U87-MG | Significant inhibition of proliferation | Akt/GSK-3β signaling pathway |
Induction of Apoptosis | U251, U87-MG | Increased caspase 3/7 activity | Activation of mitochondrial apoptosis pathway |
Anti-Tuberculosis | Mycobacterium tuberculosis | MIC = 0.4 μg/mL | Disruption of bacterial cell function |
Antimicrobial | M. smegmatis, B. subtilis | Effective at low concentrations | Inhibition of cell wall synthesis |
Case Studies
- Glioblastoma Treatment : A study conducted on human glioma xenografts demonstrated that this compound not only inhibited tumor growth but also altered key apoptotic markers. The findings suggest that Chr-A could be a promising candidate for further development in glioblastoma therapy .
- Tuberculosis Management : Research has shown that this compound exhibits strong bactericidal activity against both drug-sensitive and multi-drug-resistant strains of Mycobacterium tuberculosis. This highlights its potential as an alternative treatment option in the face of rising antibiotic resistance .
Eigenschaften
IUPAC Name |
8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDANBMKOUVKAG-WZNMFJNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82196-88-1 | |
Record name | Chrysomycin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082196881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.